SKF 83822 hydrobromide
Overview
Description
SKF 83822 hydrobromide is a high affinity, selective dopamine D1-like receptor agonist. Its chemical name is 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide. This compound is known for its ability to stimulate adenylyl cyclase without affecting phosphoinositide hydrolysis .
Scientific Research Applications
SKF 83822 hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of dopamine receptor agonists.
Biology: Employed in research on dopamine receptor signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
Target of Action
SKF 83822 hydrobromide is a potent dopamine D1 receptor agonist . It has a high affinity for the D1-like receptors, with Ki values of 3.2 and 3.1 nM at recombinant D1 and D5 receptors respectively . The D1 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of neuronal growth and development, learning and memory, and reward mechanisms.
Mode of Action
This compound activates Gs/olf/adenylyl cyclase (AC)-coupled D1 receptors . This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses.
Biochemical Pathways
The activation of the D1 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the production of cAMP . This increase in cAMP levels then triggers a series of downstream effects, including the activation of protein kinase A (PKA). PKA can then phosphorylate various target proteins, leading to changes in their activity.
Result of Action
In vitro, this compound has been shown to increase DARPP-32 phosphorylation in Neostriatal slices . In vivo, it activates dopamine D1 receptors coupled to Gαs/olf and downstream cyclase activity . It produces a locomotor response in both rodent and non-human primate models without affecting stereotypy, intense grooming, or dyskinesia . An acute injection of this compound induced a significant increase in locomotor activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
SKF 83822 hydrobromide interacts with several enzymes and proteins. It has high affinity for recombinant D1, D5, D2, D3, D4, 5-HT2A, α1A and α1B receptors . It stimulates adenylyl cyclase (EC 50 = 65 nM), but does not induce phosphoinositide hydrolysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It activates Gs/olf/adenylyl cyclase (AC)-coupled D1 receptors, but not phospholipase C (PLC)-coupled D1-like receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dose of 0.4 mg/kg, it induced a significant increase in locomotor activity
Preparation Methods
The synthesis of SKF 83822 hydrobromide involves several steps, including the formation of the benzazepine core and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
SKF 83822 hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the benzazepine ring.
Reduction: This reaction can affect the double bonds in the propenyl group.
Substitution: Halogenation or other substitution reactions can occur on the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
SKF 83822 hydrobromide is unique in its selective activation of adenylyl cyclase without affecting phosphoinositide hydrolysis. Similar compounds include:
SKF 38393: Another dopamine D1 receptor agonist but with different signaling properties.
Fenoldopam: A selective dopamine D1 receptor agonist used clinically for its vasodilatory effects.
Dihydrexidine: A full agonist at dopamine D1 receptors with potential therapeutic applications in Parkinson’s disease
Properties
IUPAC Name |
9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2.BrH/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14;/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPKYBBXBANLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042634 | |
Record name | SKF 83822 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-10-9 | |
Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74115-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SKF-83822 hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF 83822 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74115-10-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SKF-83822 HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2377D7H0WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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